2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one
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Overview
Description
2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one is a complex organic compound with a unique structure that includes a naphtho-thiophene core
Preparation Methods
The synthesis of 2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol. This method yields the desired compound in good yield.
Chemical Reactions Analysis
2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-inflammatory and antiviral properties . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and antiviral activities .
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one can be compared with other similar compounds, such as 1-Methyl-2,3-dihydro-1H-indole and other indole derivatives . These compounds share a similar core structure but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its naphtho-thiophene core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
99338-95-1 |
---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methyl-2,3-dihydrobenzo[g][1]benzothiole 1-oxide |
InChI |
InChI=1S/C13H12OS/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15(9)14/h2-7,9H,8H2,1H3 |
InChI Key |
GMMJZEJDDJDXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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